molecular formula C13H11NO2 B3059738 2-(o-tolyl)Nicotinic acid CAS No. 1226205-48-6

2-(o-tolyl)Nicotinic acid

カタログ番号 B3059738
CAS番号: 1226205-48-6
分子量: 213.23 g/mol
InChIキー: QJMCCUBNJZXTNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(o-tolyl)Nicotinic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids. It is also known as 2-(2-methylphenyl)pyridine-3-carboxylic acid or o-tolylpicolinic acid. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

科学的研究の応用

Receptor Mediation and Lipid-Lowering Effects

2-(o-tolyl)Nicotinic acid, also known as nicotinic acid or niacin, is primarily recognized for its lipid-lowering effects. It has been identified to interact with specific G-protein-coupled receptors, notably PUMA-G in mice and HM74 in humans, expressed in adipose tissue. This interaction is crucial for the anti-lipolytic and lipid-lowering effects of nicotinic acid, as it leads to a decrease in cyclic adenosine monophosphate (cAMP) levels in adipose tissue, thereby inhibiting hormone-sensitive triglyceride lipase and reducing lipolysis (Tunaru et al., 2003). Another study confirmed that nicotinic acid inhibits the progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. This antiatherosclerotic effect was independent of its lipid-modifying effects, suggesting a broader role in managing cardiovascular diseases (Lukasova et al., 2011).

Impact on HDL and Atherosclerosis

Nicotinic acid is notable for its unique profile in raising HDL-cholesterol levels. A review highlighted its efficacy in treating dyslipidemia, emphasizing its role in slowing atherosclerotic progression and possibly inducing regression of atherosclerosis in patients on stable statin therapy (McCormack & Keating, 2005). Moreover, the identification of high and low-affinity receptors for nicotinic acid, such as HM74 and HM74A, has been crucial in understanding its mechanism of action in treating dyslipidemia (Wise et al., 2003).

Industrial Applications and Ecological Methods of Production

A study on the industrial production of nicotinic acid revealed that it is primarily produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. The study highlighted the need for new technology and ecological methods to produce nicotinic acid, considering the environmental impacts (Lisicki et al., 2022).

Role in Cholesterol Ester Transfer and G Protein-Coupled Receptor Activation

Research has demonstrated the critical role of cholesterol ester transfer protein in nicotinic acid-mediated HDL elevation in mice, suggesting its potential as a target for dyslipidemia treatments (Hernandez et al., 2007). Additionally, nicotinic acid has been found to activate specific G protein-coupled receptors, indicating a distinct pharmacological profile and potential for treating hypertriglyceridemia (Lorenzen et al., 2001).

Copper Complexes and Antioxidant Properties

A study on copper complexes of nicotinic and other carboxylic acids reported that these complexes exhibit superoxide dismutase (SOD) mimetic activity, highlighting their potential in developing metallovitamin-based therapeutics (Suksrichavalit et al., 2008).

Exploring Novel Mechanisms of Action

Recent research has focused on elucidating the lipid-independent mechanisms of action of nicotinic acid and its therapeutic potentials, revealing its role in treating other inflammatory diseases beyond dyslipidemia (Lukasova et al., 2011).

Agricultural Applications

Nicotinic acid has also been explored for its potential in agriculture. A study on the synthesis of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid showed promising herbicidal activity, indicating a new avenue for developing herbicides based on natural products (Yu et al., 2021).

将来の方向性

: Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells

作用機序

Target of Action

The primary target of 2-(o-tolyl)Nicotinic acid, also known as Niacin, is the G protein–coupled receptor (GPR109A) . This receptor plays a crucial role in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .

Mode of Action

This interaction results in changes in lipid metabolism, which can have significant effects on cardiovascular health .

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of nicotine and related pyridine alkaloids . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid . This pathway is crucial for the production of NAD, an essential cofactor for many oxidation–reduction reactions .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In patients with chronic kidney disease, the maximum plasma concentration (Cmax) of nicotinic acid was found to be higher than in dialysis patients . The time to reach maximum concentration (Tmax) was also shorter in dialysis patients . These findings suggest that the pharmacokinetics of this compound can be influenced by the patient’s health status .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the production of free fatty acids and a reduction in low-density lipoprotein levels . This can lead to improved cardiovascular health. Additionally, nicotine, a derivative of nicotinic acid, has been found to influence mitochondrial function, affecting the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, mitochondrial dynamics, biogenesis, and mitophagy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications or substances can affect the metabolism of this compound and its interaction with its target receptor . Additionally, factors such as the patient’s health status can influence the pharmacokinetics of this compound .

特性

IUPAC Name

2-(2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)12-11(13(15)16)7-4-8-14-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMCCUBNJZXTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596123
Record name 2-(2-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1226205-48-6
Record name 2-(2-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(o-tolyl)Nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(o-tolyl)Nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(o-tolyl)Nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(o-tolyl)Nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(o-tolyl)Nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(o-tolyl)Nicotinic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。